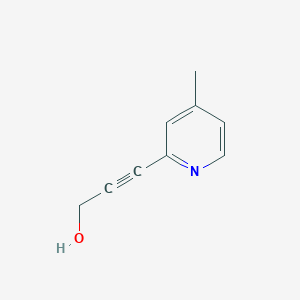
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material sciences. MPP is a derivative of pyridine and is a member of the propargyl alcohol family.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is primarily through its inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play a critical role in programmed cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol are primarily related to its inhibition of MAO and its ability to induce apoptosis in cancer cells. Inhibition of MAO leads to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol in lab experiments include its high yield of synthesis, low cost, and potential applications in various fields of science. However, the limitations of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol research include further investigation into its potential applications in medicine, pharmacology, and material sciences.
Synthesemethoden
The synthesis of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol involves the reaction between 4-methyl-2-pyridinecarboxaldehyde and propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is typically high, making it a cost-effective compound to produce.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of science. In pharmacology, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters. MAO inhibitors have been used to treat depression, anxiety, and Parkinson's disease. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In material sciences, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel polymers and materials. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol-containing polymers have been shown to exhibit unique properties, such as high thermal stability, good solubility, and high mechanical strength.
Eigenschaften
CAS-Nummer |
113985-41-4 |
|---|---|
Produktname |
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
GSNPIRSOFOCGEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C#CCO |
Kanonische SMILES |
CC1=CC(=NC=C1)C#CCO |
Synonyme |
2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)


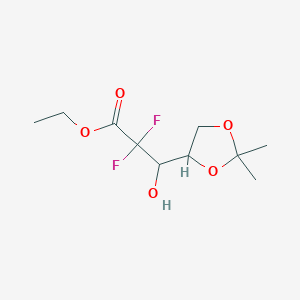

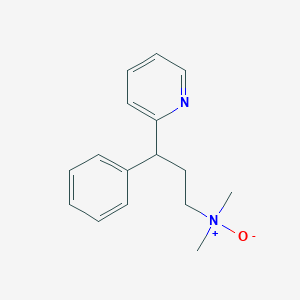
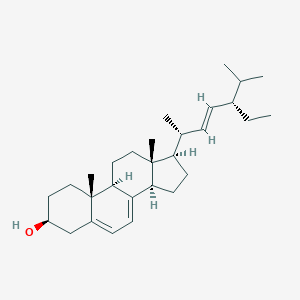

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
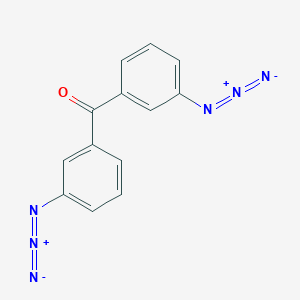



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)